(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide features an acrylamide backbone substituted with a 2-chlorophenyl group at the β-position and a pyridin-3-ylmethyl group bearing a thiophen-2-yl moiety at the pyridine’s 2-position.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-12H,13H2,(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHKJYVBNJIBE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Key Compounds for Comparison :
Structural Insights :
- Chlorophenyl Position : The target’s 2-chlorophenyl group introduces steric hindrance and ortho-directing effects, contrasting with 4-chlorophenyl () or 3-chlorophenyl () analogues. Ortho-substitution may reduce rotational freedom and enhance dipole interactions .
- Heterocycles: Thiophene (target, ) vs.
- Functional Groups: Nitro () and cyano () groups are strong electron-withdrawing substituents, which may stabilize negative charges or alter solubility. The target’s lack of such groups suggests a balance between hydrophobicity and moderate polarity .
Physicochemical Properties
- Melting Points : Compound 11g () exhibits a melting point of 157–159°C, likely due to its rigid dimethoxyphenethyl and dimethylphenyl groups. The target compound’s melting point is unreported but expected to be lower due to fewer bulky substituents .
- Molecular Weight : The target’s estimated molecular weight (~380–400 g/mol) is comparable to 11g (450.17 g/mol), with differences arising from substituent bulk (e.g., dimethoxy groups in 11g) .
Research Implications
- Drug Design : The target’s combination of thiophene, pyridine, and chlorophenyl groups offers a template for optimizing kinase inhibitors or antimicrobial agents, leveraging heterocycle-mediated target engagement.
- SAR Studies: Comparing the target with (4-Cl, cyano) and (dual Cl, furan) could clarify the impact of substituent position and heterocycle choice on bioactivity .
Q & A
Q. Critical Parameters :
- Temperature control (exothermic reactions require ice baths for acrylation).
- Solvent choice (polar aprotic solvents enhance nucleophilicity in coupling steps).
- Catalyst loading (0.5–2 mol% Pd for cost efficiency and minimal side products) .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
Characterization involves:
Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, acrylamide carbonyl at ~165 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 377.09 for C₁₉H₁₇ClN₂OS) .
Chromatography :
- HPLC : Purity assessment (≥98% with C18 columns, acetonitrile/water gradient) .
X-ray Crystallography (if available): Resolve stereochemistry (E-configuration of acrylamide double bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
